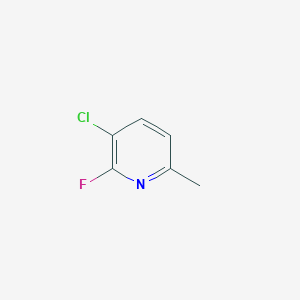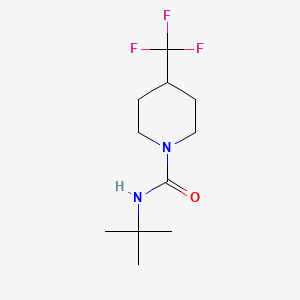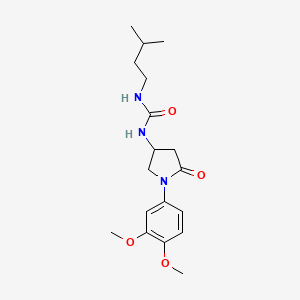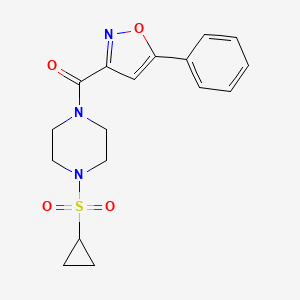
3-氯-2-氟-6-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-fluoropyridine is used as a reactant in the synthesis of several compounds with therapeutic potential . It’s a derivative of 2-fluoro-6-methylpyridine, also known as 2-fluoro-6-picoline .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 3-Chloro-2-fluoro-6-methylpyridine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoro-6-methylpyridine is C6H5ClFN . Its molecular weight is 145.56 . The InChI key for this compound is BGDYLOGCMJAUHR-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-2-fluoro-6-methylpyridine is used as a reactant in the synthesis of several compounds with therapeutic potential . It’s a derivative of 2-fluoro-6-methylpyridine, also known as 2-fluoro-6-picoline .Physical And Chemical Properties Analysis
The physical form of 3-Chloro-2-fluoro-6-methylpyridine is solid . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
Agrochemical Applications
3-Chloro-2-fluoro-6-methylpyridine is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which include 3-Chloro-2-fluoro-6-methylpyridine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Spectroscopic Analysis
2-Chloro-6-methylpyridine, a compound similar to 3-Chloro-2-fluoro-6-methylpyridine, has been used for experimental FTIR and FT-Raman spectroscopic analyses . It’s reasonable to assume that 3-Chloro-2-fluoro-6-methylpyridine could be used in a similar manner.
Conformational Studies
2-Chloro-6-methylpyridine has also been used for conformational studies . Given the structural similarity, 3-Chloro-2-fluoro-6-methylpyridine could potentially be used in similar research applications.
Synthesis of Fluorinated Pyridines
3-Chloro-2-fluoro-6-methylpyridine could potentially be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Treatment of Organophosphorus Nerve-Agent Poisoning
2-Amino-3-methylpyridine, a compound similar to 3-Chloro-2-fluoro-6-methylpyridine, has been used for the synthesis of fluorine-containing pyridine aldoximes, which are of potential use for the treatment of organophosphorus nerve-agent poisoning . It’s possible that 3-Chloro-2-fluoro-6-methylpyridine could be used in a similar manner.
Radiobiology
The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds is another potential application . Given the structural similarity, 3-Chloro-2-fluoro-6-methylpyridine could potentially be used in similar research applications.
作用机制
Target of Action
Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.
Biochemical Pathways
Fluoropyridines are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that they may play a role in the formation of carbon-carbon bonds in biochemical pathways.
Pharmacokinetics
Its molecular weight is 14556 , which could influence its absorption and distribution
Result of Action
Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it may contribute to the therapeutic effects of these compounds.
Action Environment
The action of 3-Chloro-2-fluoro-6-methylpyridine can be influenced by various environmental factors. For instance, it is recommended to be stored in a refrigerator , suggesting that its stability could be affected by temperature. Additionally, its reactivity in Suzuki–Miyaura cross-coupling reactions could be influenced by the presence of a transition metal catalyst .
安全和危害
The compound is classified as a warning under the GHS07 signal word. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
未来方向
The interest towards fluoropyridines, including 3-Chloro-2-fluoro-6-methylpyridine, is explained by their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
属性
IUPAC Name |
3-chloro-2-fluoro-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJAFDDPOQNOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)




![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)


![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)

![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)